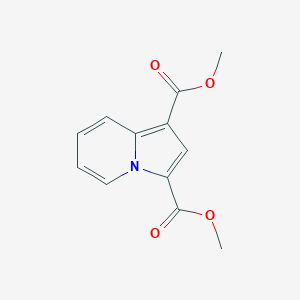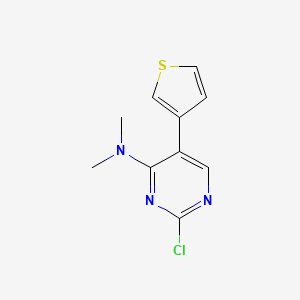![molecular formula C19H19N3O B12908599 Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl- CAS No. 832676-92-3](/img/structure/B12908599.png)
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an imidazole ring fused to a quinazoline moiety, which contributes to its unique chemical properties.
準備方法
The synthesis of 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-aminobenzonitrile with a suitable aldehyde and a propylamine derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a Lewis acid like zinc chloride. The reaction mixture is heated to promote cyclization, leading to the formation of the desired imidazoquinazoline product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
1-Phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydro derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can be compared to other imidazoquinazoline derivatives, such as:
2-Phenylimidazo[1,2-a]pyridine: Known for its anticancer properties.
3-Phenylimidazo[1,2-b]pyridazine: Studied for its antimicrobial activity.
4-Phenylimidazo[1,2-a]quinoline: Investigated for its anti-inflammatory effects.
The uniqueness of 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one lies in its specific substitution pattern and the resulting biological activities
特性
CAS番号 |
832676-92-3 |
|---|---|
分子式 |
C19H19N3O |
分子量 |
305.4 g/mol |
IUPAC名 |
1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C19H19N3O/c1-2-8-17-18(23)22(15-10-4-3-5-11-15)19-20-16-12-7-6-9-14(16)13-21(17)19/h3-7,9-12,17H,2,8,13H2,1H3 |
InChIキー |
JJJNJXMVWHMCMK-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(=O)N(C2=NC3=CC=CC=C3CN12)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






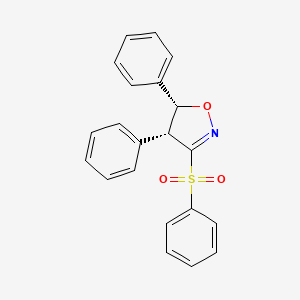
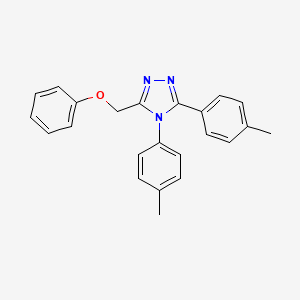
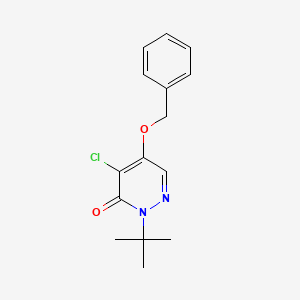
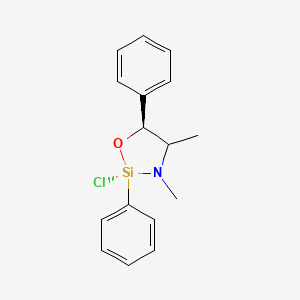

![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)

